molecular formula C15H15N3O B5869422 5,6-dimethyl-2-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

5,6-dimethyl-2-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B5869422
M. Wt: 253.30 g/mol
InChI Key: CQMBUCZFNBOJKL-UHFFFAOYSA-N
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Description

5,6-dimethyl-2-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. One common method is the Biginelli reaction, which involves the reaction of aminopyrazole, an aldehyde, and a β-dicarbonyl compound under acidic conditions . Another approach involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-2-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,6-dimethyl-2-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. For example, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dimethyl-2-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl and methylphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5,6-dimethyl-2-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-9-4-6-12(7-5-9)13-8-14-16-11(3)10(2)15(19)18(14)17-13/h4-8,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMBUCZFNBOJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=NC(=C(C(=O)N3N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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